molecular formula C52H56N2O2S B12303133 9,9'-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole) CAS No. 1396165-20-0

9,9'-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole)

Cat. No.: B12303133
CAS No.: 1396165-20-0
M. Wt: 773.1 g/mol
InChI Key: BYVDHRISGUVOPW-UHFFFAOYSA-N
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Description

9,9’-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a sulfonyl group bridging two phenylene units, each of which is further connected to a carbazole moiety substituted with tert-butyl groups. Its molecular formula is C52H56N2O2S, and it is often used in advanced materials science, particularly in the development of organic electronic devices.

Preparation Methods

The synthesis of 9,9’-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole) typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Sulfonylbis(4,1-phenylene) Intermediate: This step involves the reaction of 4,4’-sulfonylbis(4,1-phenylene) with appropriate reagents to introduce the sulfonyl bridge.

    Attachment of Carbazole Units: The intermediate is then reacted with 3,6-di-tert-butyl-9H-carbazole under specific conditions to form the final compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often include the use of automated reactors and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

9,9’-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where certain substituents are replaced by others under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9,9’-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9,9’-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole) involves its ability to transport holes in electronic devices. The sulfonyl and carbazole groups play a crucial role in stabilizing the charge carriers, allowing efficient charge transport. The tert-butyl groups provide steric hindrance, enhancing the compound’s thermal stability and preventing aggregation.

Comparison with Similar Compounds

When compared to similar compounds, 9,9’-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole) stands out due to its unique combination of structural features and properties. Similar compounds include:

The unique combination of the sulfonyl bridge, carbazole units, and tert-butyl groups in 9,9’-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole) provides it with superior thermal stability and hole transport capabilities, making it highly valuable in advanced material applications.

Properties

CAS No.

1396165-20-0

Molecular Formula

C52H56N2O2S

Molecular Weight

773.1 g/mol

IUPAC Name

3,6-ditert-butyl-9-[4-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]sulfonylphenyl]carbazole

InChI

InChI=1S/C52H56N2O2S/c1-49(2,3)33-13-25-45-41(29-33)42-30-34(50(4,5)6)14-26-46(42)53(45)37-17-21-39(22-18-37)57(55,56)40-23-19-38(20-24-40)54-47-27-15-35(51(7,8)9)31-43(47)44-32-36(52(10,11)12)16-28-48(44)54/h13-32H,1-12H3

InChI Key

BYVDHRISGUVOPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C

Origin of Product

United States

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